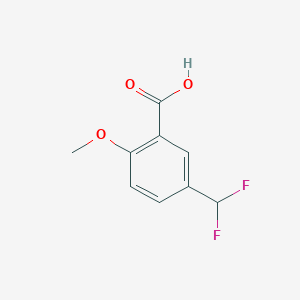

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Overview

Description

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . For example, the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques . For instance, its melting point, boiling point, density, molecular weight, and other properties can be measured .Scientific Research Applications

Insecticidal and Antibacterial Potential

Research indicates that derivatives of pyrimidine and pyrazole, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, exhibit insecticidal and antimicrobial activities. For instance, Deohate and Palaspagar (2020) synthesized compounds by cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides and evaluated their insecticidal and antibacterial potential. This study highlights the potential of these compounds in pest control and infection management Deohate & Palaspagar, 2020.

Antimicrobial Activity

The antimicrobial properties of compounds containing the this compound structure have been confirmed by several studies. Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and observed that some compounds showed pronounced antimicrobial properties. The 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the pyrimidine was crucial for activity Sirakanyan et al., 2021.

Antifungal Effects

Jafar et al. (2017) studied the antifungal effect of several pyrimidin-2-amine derivatives, finding that they showed significant effects against fungi like Aspergillus terreus and Aspergillus niger Jafar et al., 2017.

Anticancer Properties

Abdellatif et al. (2014) explored the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, finding that these compounds, including those with a pyrimidine structure, showed promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line Abdellatif et al., 2014.

Anti-Tubercular Agents

Pathak et al. (2014) synthesized various pyrimidine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant activity Pathak et al., 2014.

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to have a wide spectrum of biological activity .

Biochemical Pathways

Related compounds have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Result of Action

Related compounds have shown a pronounced stimulating effect on plant growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, a related compound was found to have very high solubility in saline at pH 7 .

Biochemical Analysis

Biochemical Properties

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative reactions. For instance, it can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used to regulate cellular functions and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies and biochemical tools.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJMNPWZWJBMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222616 | |

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447965-78-7 | |

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447965-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)

![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)

![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)